Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide
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Overview
Description
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a difluoromethyl group, a fluorophenyl group, and a pyrimidinyl sulfide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide typically involves the difluoromethylation of a suitable precursor. One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the pyrimidinyl sulfide scaffold . The reaction conditions often include the use of metal catalysts such as palladium or copper, along with appropriate ligands and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl phenyl sulfide
- Difluoromethyl pyrroles
- Fluoromethyl quinazolines
Uniqueness
Difluoromethyl 4-(4-fluorophenyl)-2-pyrimidinyl sulfide is unique due to its combination of a difluoromethyl group, a fluorophenyl group, and a pyrimidinyl sulfide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in its interactions with molecular targets .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-4-(4-fluorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-8-3-1-7(2-4-8)9-5-6-15-11(16-9)17-10(13)14/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWYXROAPNBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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